Pinacyanol bromide

Catalog No.
S735344
CAS No.
2670-67-9
M.F
C25H25BrN2
M. Wt
433.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pinacyanol bromide

CAS Number

2670-67-9

Product Name

Pinacyanol bromide

IUPAC Name

(2E)-1-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;bromide

Molecular Formula

C25H25BrN2

Molecular Weight

433.4 g/mol

InChI

InChI=1S/C25H25N2.BrH/c1-3-26-22(18-16-20-10-5-7-14-24(20)26)12-9-13-23-19-17-21-11-6-8-15-25(21)27(23)4-2;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

COPIHGSSCONEQG-UHFFFAOYSA-M

SMILES

CCN1C(=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[Br-]

Canonical SMILES

CCN1C(=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[Br-]

Isomeric SMILES

CCN1/C(=C/C=C/C2=[N+](C3=CC=CC=C3C=C2)CC)/C=CC4=CC=CC=C41.[Br-]
Pinacyanol bromide is a thiazine dye that has a long history of use in biological and medical research. It is widely used as a staining agent and a biological indicator in various laboratory procedures such as microscopy, histology, and microbiology.
Pinacyanol bromide is a dark blue crystalline compound that is highly soluble in water. It has a molecular weight of 319.85g/mol and a melting point of 220-240°C. It is a cationic dye that is positively charged and can easily bind to negatively charged biological tissues and cells.
Pinacyanol bromide can be synthesized through the reaction between methylene blue and hydrobromic acid. The resulting product is purified through a series of chromatography techniques. The compound is characterized using techniques such as UV-Visible spectroscopy, NMR spectroscopy, and mass spectrometry.
Pinacyanol bromide is commonly used as a biological stain and an indicator in various analytical methods such as agarose gel electrophoresis, immunoblotting, and immunohistochemistry.
Pinacyanol bromide has several biological properties that make it useful in research. It is known to stain nucleic acids such as DNA and RNA, and can be used to detect cells and tissues in histological samples. It is also known to have antioxidant and neuroprotective properties.
Pinacyanol bromide is generally considered safe when handled and used according to established laboratory protocols. However, it can be toxic if ingested or inhaled, and can cause skin and eye irritation.
Pinacyanol bromide has several applications in scientific experiments. It is commonly used as a biological stain, an indicator, and a tracer in various laboratory procedures such as microscopy, histology, microbiology, and molecular biology.
Pinacyanol bromide continues to be the subject of ongoing research, particularly in the areas of drug development, cancer diagnosis, and neuroscience.
Pinacyanol bromide has potential implications in various fields of research and industry, including drug development, neuroscience, cancer diagnosis, and environmental monitoring.
Despite its versatility, Pinacyanol bromide has several limitations, such as its potential toxicity and limited availability in some regions. Future research can focus on increasing the safety and availability of the compound, as well as exploring its potential applications in other fields of research and industry.
Some possible future directions for research on Pinacyanol bromide include:
1. Developing novel synthesis methods to reduce the environmental impact of current procedures
2. Investigating the potential use of Pinacyanol bromide in photodynamic therapy for cancer treatment
3. Studying the mechanism of action of Pinacyanol bromide in neuroprotection
4. Developing improved analytical methods for the detection and quantification of Pinacyanol bromide in biological samples
5. Exploring the potential use of Pinacyanol bromide in environmental monitoring and remediation
6. Studying the structure-property relationships of Pinacyanol bromide in order to develop new derivatives with enhanced properties
7. Investigating the use of Pinacyanol bromide as a photosensitizer in solar energy conversion devices
8. Exploring the potential use of Pinacyanol bromide in electrochemical sensors for the detection of biological molecules.
In conclusion, Pinacyanol bromide is a versatile and widely used compound in scientific research, offering numerous applications across various fields. With ongoing research and development, the potential for Pinacyanol bromide to contribute to scientific progress and innovation remains vast.

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

Explore Compound Types